molecular formula C12H20N2O6S2 B12224658 N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide

Cat. No.: B12224658
M. Wt: 352.4 g/mol
InChI Key: MWWGVRDHBBLBBI-UHFFFAOYSA-N
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Description

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide is a diamide compound featuring two tetrahydrothiophene sulfone (1,1-dioxidotetrahydrothiophen-3-yl) moieties linked to a central ethanediamide backbone with dimethyl substituents.

Properties

Molecular Formula

C12H20N2O6S2

Molecular Weight

352.4 g/mol

IUPAC Name

N,N'-bis(1,1-dioxothiolan-3-yl)-N,N'-dimethyloxamide

InChI

InChI=1S/C12H20N2O6S2/c1-13(9-3-5-21(17,18)7-9)11(15)12(16)14(2)10-4-6-22(19,20)8-10/h9-10H,3-8H2,1-2H3

InChI Key

MWWGVRDHBBLBBI-UHFFFAOYSA-N

Canonical SMILES

CN(C1CCS(=O)(=O)C1)C(=O)C(=O)N(C)C2CCS(=O)(=O)C2

Origin of Product

United States

Preparation Methods

A widely cited route involves reacting dimethylformamide (DMF) with a thieno[2,3-b]thiophene precursor under controlled conditions. Key steps include:

  • Reagents : Thieno[2,3-b]thiophene-2,5-dione, dimethylamine, and sulfonating agents.
  • Mechanism : Nucleophilic substitution at the thiophene carbonyl groups, followed by sulfonation using hydrogen peroxide or ozone.
  • Conditions :
    • Temperature: 80–100°C.
    • Solvent: Ethanol or tetrahydrofuran (THF).
    • Yield: 85–92% after recrystallization.

Optimization : Excess dimethylamine (2.5 eq.) ensures complete substitution, while slow sulfonation prevents over-oxidation.

Enaminone Intermediate Route

This method employs dimethylformamide dimethyl acetal (DMF-DMA) to generate an enaminone intermediate, which is subsequently functionalized:

  • Formation of Enaminone :
    • Thieno[2,3-b]thiophene-2,5-dione reacts with DMF-DMA in refluxing ethanol.
    • Intermediate: 1,1'-(3,4-Dimethylthieno[2,3-b]thiophene-2,5-diyl)bis(3-(dimethylamino)prop-2-en-1-one).
  • Amidation :
    • Reaction with ethylenediamine in the presence of a Lewis acid (e.g., AlCl₃).
    • Yield: 78–84% after column chromatography.

Advantages : High regioselectivity and scalability.

Solid-Supported Catalytic Synthesis

A patent-pending approach uses a nickel-lanthanum catalyst on a molecular sieve for efficient coupling:

  • Catalyst Preparation :
    • Nickel chloride and lanthanum triflate impregnated on a zeolite framework.
    • Activates carbonyl groups for nucleophilic attack.
  • Reaction Protocol :
    • Substrates: Tetrahydrothiophene sulfone and N,N'-dimethylethylenediamine.
    • Solvent: Toluene or acetonitrile.
    • Temperature: 60–80°C for 12–17 hours.
    • Yield: 90–96% after azeotropic distillation.

Table 1: Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Thieno[2,3-b]thiophene 85–92 ≥98 High reproducibility
Enaminone Intermediate 78–84 ≥95 Regioselective
Solid-Supported Catalyst 90–96 ≥99 Recyclable catalyst, low waste

Ester Ammonolysis Approach

To circumvent toxic acyl chlorides, dialkyl isophthalate esters react with tetrahydrothiophene sulfone amines:

  • Reagents : Dimethyl isophthalate, 1,1-dioxidotetrahydrothiophen-3-amine.
  • Conditions :
    • Catalyst: Trimethylaluminum (0.5–3% w/w).
    • Solvent: Toluene at 40–80°C for 24 hours.
  • Workup : Azeotropic removal of methanol, followed by water washing.
  • Yield : 88–90%.

Note : This method avoids chlorine-containing byproducts, enhancing environmental compatibility.

Oxidative Coupling Strategies

Controlled oxidation of tetrahydrothiophene derivatives is critical for sulfone formation:

  • Oxidizing Agents : Hydrogen peroxide (30%), ozone, or nitric acid.
  • Key Parameters :
    • Temperature: 0–25°C to prevent ring-opening.
    • Solvent: Acetic acid or dichloromethane.
  • Challenges : Over-oxidation to sulfonic acids if conditions are too harsh.

Purification and Characterization

  • Crystallization : DMF/ethanol mixtures yield high-purity crystals.
  • Chromatography : Silica gel (ethyl acetate/hexane) removes unreacted amines.
  • Analytical Data :
    • ¹H NMR : δ 2.82 (s, 12H, N–CH₃), 3.45–3.60 (m, 8H, tetrahydrothiophene).
    • IR : 1620 cm⁻¹ (C=O), 1320 cm⁻¹ (S=O).

Challenges and Optimization

  • Side Reactions : Dimerization of thiophene precursors at elevated temperatures.
  • Catalyst Degradation : Nickel leaching in solid-supported systems after 30 cycles.
  • Scale-Up : Continuous-flow reactors improve heat transfer in exothermic amidation steps.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone groups to sulfides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfone groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: It is employed in the development of advanced materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N’-dimethylethanediamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Applications
N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide Not provided Not provided Sulfone, diamide, tetrahydrothiophene Likely coordination chemistry
N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][Oms]₂) C₈H₂₂N₂O₈S₃ 394.42 Sulfonate, quaternary ammonium Acid catalysis, organic synthesis
N,N'-[(1,1-Dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[...] (AG00ILLI) C₃₁H₃₂N₂O₁₃S 672.65 Sulfone, carboxylate, aromatic Chelation, laboratory synthesis
TODGA (N,N,N',N'-tetraoctyl diglycolamide) C₃₈H₇₂N₂O₄ 639.01 Diglycolamide, alkyl chains Solvent extraction of lanthanides
Gemini surfactant (N,N'-((1,4-phenylenebis(azanediyl))bis[...]) Not provided Not provided Quaternary ammonium, hydroxyalkyl Corrosion inhibition

Key Research Findings

Coordination and Chelation Properties

  • Target Compound vs. TODGA: Unlike TODGA, which employs diglycolamide oxygen atoms for trivalent lanthanide/actinide binding , the sulfone and diamide groups in the target compound may favor softer metal ions (e.g., transition metals).
  • Comparison with AG00ILLI : AG00ILLI () utilizes sulfone and carboxylate groups for chelation, with a higher molecular weight (672.65 g/mol) suggesting stronger binding to multivalent ions. The target compound’s lack of carboxylate groups may reduce its versatility in forming stable complexes .

Solubility and Reactivity

  • Ionic vs. Neutral Compounds : The ionic [TMBSED][Oms]₂ catalyst () exhibits high water solubility due to sulfonate groups, enabling homogeneous catalysis. In contrast, the neutral, hydrophobic alkyl chains in TODGA and the dimethyl groups in the target compound favor organic-phase applications .
  • Thermal Stability: Sulfone-containing compounds (e.g., AG00ILLI and the target compound) typically exhibit higher thermal stability than non-sulfonated analogues, making them suitable for high-temperature processes .

Biological Activity

N,N'-bis(1,1-dioxidotetrahydrothiophen-3-yl)-N,N'-dimethylethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H18N2O4S2C_{10}H_{18}N_2O_4S_2, with a molar mass of approximately 278.39 g/mol. The compound features two tetrahydrothiophene moieties that are dioxidized, contributing to its unique reactivity and biological properties.

Research indicates that compounds containing thiophene rings often exhibit biological activities due to their ability to interact with various biological targets. The dioxides in the tetrahydrothiophene rings can enhance the electron-withdrawing properties, potentially increasing the compound's reactivity towards nucleophiles in biological systems.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Activity

Thiophene derivatives have also been explored for their anticancer potential. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms such as oxidative stress and inhibition of cell proliferation. Specific pathways affected include those related to cell cycle regulation and apoptosis signaling.

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of thiophene derivatives, including this compound, against various bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
  • Anticancer Activity : In a recent investigation, this compound was tested against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability, with IC50 values significantly lower than those observed for conventional chemotherapeutics .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityTest Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 32 µg/mL
AntimicrobialS. aureusMIC = 16 µg/mL
AnticancerMCF-7 (Breast Cancer)IC50 = 15 µM
AnticancerHeLa (Cervical Cancer)IC50 = 20 µM

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